Berninamycin B - 58798-98-4

Berninamycin B

Catalog Number: EVT-15311062
CAS Number: 58798-98-4
Molecular Formula: C51H51N15O14S
Molecular Weight: 1130.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Berninamycin B is a cyclic peptide.
Berninamycin B is a natural product found in Streptomyces bernensis with data available.
Overview

Berninamycin B is a cyclic peptide antibiotic produced by the bacterium Streptomyces bernensis. It is classified as a thiopeptide antibiotic, known for its potent antibacterial activity against Gram-positive bacteria. This compound is part of a broader family of thiopeptides that are characterized by their complex structures and significant posttranslational modifications, which contribute to their biological functions .

Source

Berninamycin B is derived from Streptomyces bernensis, a soil-dwelling actinobacterium. The production of this antibiotic typically involves the heterologous expression of the berninamycin biosynthetic gene cluster, which can be transferred into various Streptomyces species, such as Streptomyces lividans and Streptomyces coelicolor, for enhanced yield .

Classification

Berninamycin B belongs to the thiopeptide class of antibiotics, which are distinguished by their unique bicyclic structures and the presence of sulfur-containing moieties. This class includes other well-known antibiotics such as thiostrepton and nosiheptide, but Berninamycin B exhibits unique structural features that influence its mechanism of action and spectrum of activity .

Synthesis Analysis

The synthesis of Berninamycin B involves several key steps:

  1. Gene Cluster Identification: The biosynthetic gene cluster responsible for Berninamycin B production has been identified through genomic sequencing techniques. This cluster comprises multiple open reading frames (ORFs) that encode enzymes necessary for the posttranslational modifications required to form the final antibiotic structure .
  2. Heterologous Expression: The gene cluster is heterologously expressed in model organisms like Streptomyces lividans or Streptomyces coelicolor. This process allows researchers to produce Berninamycin B in controlled laboratory conditions, optimizing factors such as nutrient availability and environmental conditions to maximize yield .
  3. Posttranslational Modifications: A significant aspect of its synthesis involves extensive posttranslational modifications, including dehydrogenation and cyclization reactions that lead to the formation of the characteristic thiopeptide structure. These modifications are crucial for the antibiotic's biological activity .
Molecular Structure Analysis

The molecular structure of Berninamycin B features a complex cyclic arrangement with multiple functional groups that contribute to its biological activity.

  • Core Structure: The compound contains a 35-atom macrocycle embedded with a 2-oxazolyl-3-thiazolyl-pyridine core. This unique arrangement differentiates it from other thiopeptides, which typically have simpler structures .
  • Functional Groups: Key functional groups include oxazole rings and a pyridothiazolopyridinium chromophore, which are critical for its interaction with bacterial ribosomes .

Data

  • Molecular Formula: C₁₈H₂₃N₅O₄S
  • Molecular Weight: 397.47 g/mol
  • CAS Number: 58798-98-4
Chemical Reactions Analysis

Berninamycin B participates in various chemical reactions that can alter its structure and potentially enhance its antibacterial properties:

  1. Oxidation: The compound can undergo oxidation reactions using agents like hydrogen peroxide, leading to the formation of oxidized derivatives that may exhibit altered biological activities.
  2. Reduction: Reduction reactions using agents such as sodium borohydride may modify certain functional groups within the molecule, impacting its efficacy against bacteria.
  3. Substitution Reactions: Substitution reactions can introduce new functional groups into Berninamycin B, potentially enhancing its antibacterial properties or altering its mechanism of action .
Mechanism of Action

Berninamycin B exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis:

  • Binding Site: The compound binds specifically to the complex formed by 23S ribosomal RNA and protein L11 within bacterial ribosomes. This binding disrupts the normal assembly and function of the ribosome, preventing the translation of essential proteins necessary for bacterial growth and survival .
  • Impact on Ribosomal Function: By interfering with the ribosomal A site, Berninamycin B effectively halts protein synthesis, leading to bacterial cell death. Its unique structural features enhance its binding affinity and inhibitory activity against target bacteria .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with oxidizing agents and can undergo hydrolysis under certain conditions.

Relevant Data

Studies have shown that Berninamycin B displays a minimum inhibitory concentration against Bacillus subtilis at approximately 6.3 μM, indicating its potency as an antibacterial agent .

Applications

Berninamycin B has several important applications in scientific research:

  1. Antibacterial Research: It is utilized as a model compound in studies focused on antibiotic resistance mechanisms and bacterial ribosome function due to its potent inhibitory effects on protein synthesis .
  2. Biosynthesis Studies: Researchers use Berninamycin B to explore biosynthetic pathways related to thiopeptide antibiotics, providing insights into posttranslational modification processes critical for antibiotic efficacy .
  3. Pharmaceutical Development: Given its strong antibacterial properties, there is ongoing interest in developing derivatives or analogs of Berninamycin B for potential therapeutic use against resistant bacterial strains .
Biosynthesis and Genetic Determinants of Berninamycin B

Ribosomally Synthesized and Posttranslationally Modified Peptide (RiPP) Origin

Berninamycin B belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) family. Its biosynthesis initiates with the ribosomal production of a precursor peptide that undergoes extensive enzymatic tailoring to form the mature antibiotic.

Role of the berA Prepeptide in Scaffold Formation

The berA gene encodes the core precursor peptide, consisting of an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition and binding domain for modification enzymes, while the core peptide contains the amino acid sequence that forms the backbone of berninamycin B. Mutational studies on analogous thiopeptide systems confirm that alterations in the core peptide sequence directly impact the final antibiotic structure, highlighting berA's deterministic role in scaffold architecture [6] [7].

Posttranslational Modification Cascade: Dehydration, Cyclization, and Heterocyclization

The berninamycin B modification cascade involves a tightly coordinated series of enzymatic reactions:

  • Dehydration: Serine/Threonine residues in the core peptide undergo dehydration to form dehydroalanine (Dha) and dehydrobutyrine (Dhb) moieties, catalyzed by BerB and BerC dehydratases.
  • Cyclodehydration: Cysteine, Serine, and Threonine residues are converted into thiazoline and (methyl)oxazoline heterocycles by cyclodehydratases (BerB/BerC homologs).
  • Dehydrogenation: The BerD enzyme oxidizes thiazolines/methyloxazolines to aromatic thiazoles and methyloxazoles and catalyzes the formation of the central pyridine ring from a tethered tripeptide motif (e.g., Cys-Cys-Ser) via a [4+2] cycloaddition mechanism [2] [7].
  • Additional PTMs: Late-stage oxidations, methylations, and side-chain decorations (e.g., dehydroalanine attachments) complete the biosynthesis.

Table 1: Core Enzymes in Berninamycin B Post-Translational Modification

EnzymeGeneFunctionFunctional Analog
DehydrataseberBSer/Thr dehydration to Dha/Dhb; cyclodehydrationTclM (Thiocillin)
DehydrataseberCSecondary dehydratase; supports heterocyclizationTclL (Thiocillin)
Pyridine synthaseberDCentral pyridine ring formation; oxazoline-to-oxazole oxidationTclE (Thiocillin)
MethyltransferaseberFO-/C-methylation of heterocycles or side chainsTclN (Thiocillin)

Comparative Analysis of ber Gene Cluster Architecture

The berninamycin BGC (ber cluster) spans ~16–20 kb and shares a conserved organization with other thiopeptide clusters like tcl (thiocillin) and gen (geninthiocin) [6]. Key features include:

  • Core modification genes: berA (precursor), berB/berC (dehydratases), berD (pyridine synthase).
  • Accessory genes: berF (methyltransferase), berG (export/resistance), and regulatory genes.
  • Divergent regions: The ber cluster lacks dedicated lanD-like oxidases for converting methyloxazolines to methyloxazoles, implying functional overlap or alternative enzymatic routes. Comparative genomics reveals that berD likely possesses dual pyridine synthase/dehydrogenase activity, enabling methyloxazole formation without a dedicated dehydrogenase [3] [7].

Table 2: Genetic Architecture of the Berninamycin B Biosynthetic Gene Cluster

GenePredicted FunctionHomolog in gen Cluster (Geninthiocin)
berAPrecursor peptidegenA
berBBifunctional dehydratase/cyclodehydratasegenB
berCCyclodehydratase/dehydrogenase accessory proteingenC
berDPyridine synthase/dehydrogenasegenD
berERegulatory proteingenE
berFMethyltransferasegenF
berGABC transporter (self-resistance)genG

Enzymatic Mechanisms for Methyloxazoline-to-Methyloxazole Conversion

A critical step in berninamycin B maturation is the conversion of methyloxazoline intermediates to methyloxazoles. Unlike other thiopeptides (e.g., thiomuracin), which use dedicated flavin-dependent dehydrogenases (e.g., TclJ), the ber cluster relies on the multifunctional BerD enzyme. Bioinformatics and heterologous expression studies indicate that BerD catalyzes both pyridine ring cyclization and the oxidation of methyloxazolines via an NAD+-dependent mechanism [3] [7]. This functional economy minimizes the genetic load of the BGC but may render methyloxazole formation rate-limiting under non-native expression conditions.

Host-Dependent Heterologous Expression Dynamics

Heterologous expression of the ber cluster reveals starkly divergent outcomes depending on the host strain, underscoring the impact of cellular machinery on thiopeptide maturation.

1.3.1 Streptomyces lividans vs. Streptomyces albus: Macrocyclic vs. Linear Variants

  • Streptomyces lividans: Expression yields canonical macrocyclic berninamycins A and B, confirming the cluster encodes all enzymes necessary for cyclization and PTM completion [3] [5].
  • Streptomyces albus: Produces linear derivatives berninamycins J and K, lacking macrocyclization and exhibiting reduced bioactivity. Berninamycin J contains a terminal hydroxymethyl group instead of a thioamide, while berninamycin K retains a partially modified core peptide [3] [7].

Table 3: Host-Dependent Products of the *ber Gene Cluster*

Host StrainProductsStructural FeaturesBioactivity (vs. Gram+)
S. lividans SBT18Berninamycin A, BMacrocyclic, methyloxazoles, central pyridineHigh
S. coelicolor M1154Berninamycin A, BMacrocyclicHigh
S. albus J1074Berninamycin J, KLinear, hydroxymethyl terminus, partial heterocyclizationLow

Role of Undefined Host-Specific Enzymes in Product Diversification

The aberrant linear products in S. albus suggest endogenous proteases or esterases prematurely hydrolyze the precursor peptide or macrocycle. Potential mechanisms include:

  • Protease activity: Cleavage of the leader-core peptide junction before cyclization.
  • Esterase activity: Hydrolysis of ester intermediates involved in macrocyclization.
  • Deficient PTM machinery: Incomplete heterocyclization or dehydration due to incompatible chaperones or cofactors [3] [7].These host-specific "hidden enzymes" represent a significant challenge for rational heterologous production but offer opportunities for generating novel analogs through combinatorial biosynthesis.

Properties

CAS Number

58798-98-4

Product Name

Berninamycin B

IUPAC Name

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

Molecular Formula

C51H51N15O14S

Molecular Weight

1130.1 g/mol

InChI

InChI=1S/C51H51N15O14S/c1-13-29-50-66-36(27(12)80-50)47(77)56-22(7)41(71)63-33(18(2)3)44(74)58-24(9)49-65-35(26(11)79-49)46(76)55-21(6)40(70)57-23(8)48-61-31(16-78-48)37-28(51-62-32(17-81-51)43(73)64-34(25(10)67)45(75)60-29)14-15-30(59-37)42(72)54-20(5)39(69)53-19(4)38(52)68/h13-18,25,33-34,67H,4-9H2,1-3,10-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,76)(H,56,77)(H,57,70)(H,58,74)(H,60,75)(H,63,71)(H,64,73)/b29-13-/t25-,33+,34+/m1/s1

InChI Key

VFTYJPKNFPTPRA-KFSKHFNISA-N

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.